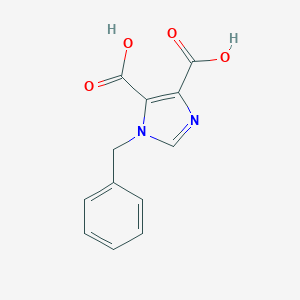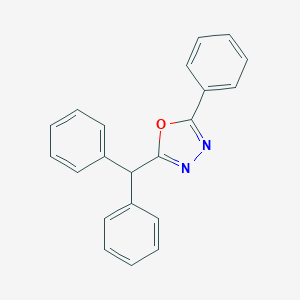
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. BPO is a derivative of oxadiazole, which is a class of organic compounds that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. BPO has been extensively studied for its potential use as a drug molecule, due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
生化学的および生理学的効果
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to have anticancer properties, which can help to inhibit the growth of cancer cells. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have antimicrobial properties, which can help to inhibit the growth of various microorganisms.
実験室実験の利点と制限
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has several advantages for use in lab experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is readily available, relatively inexpensive, and easy to synthesize. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in lab experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has limited solubility in water, which can make it difficult to use in aqueous-based experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is also relatively toxic, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole. One area of research is the development of new synthetic methods for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the potential use of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an area of active research.
合成法
The synthesis of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is a multi-step process that involves the reaction of various chemical intermediates. The most common method for synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is through the reaction of benzhydrol and phenylhydrazine with cyanogen bromide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the final product. Other methods for synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole include the reaction of benzophenone with hydrazine derivatives and the reaction of benzyl azide with phenylhydrazine.
科学的研究の応用
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential use as a drug molecule, due to its diverse pharmacological properties. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
CAS番号 |
58004-74-3 |
|---|---|
製品名 |
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole |
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-benzhydryl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-23-22-20(24-21)18-14-8-3-9-15-18/h1-15,19H |
InChIキー |
PXLJDIGTTLPNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



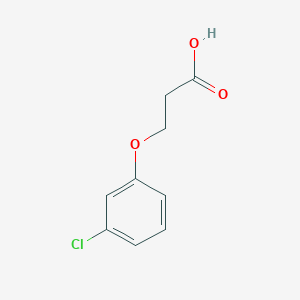
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)
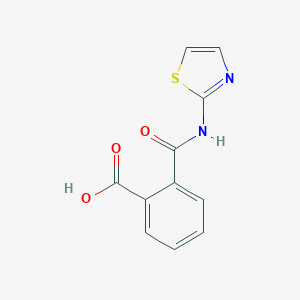
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
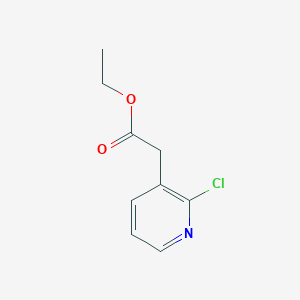
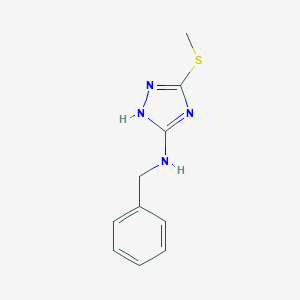
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
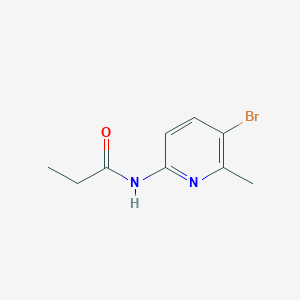
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
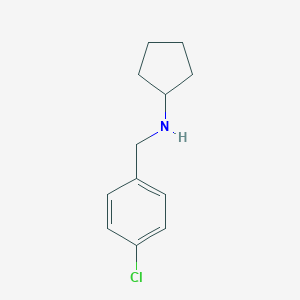
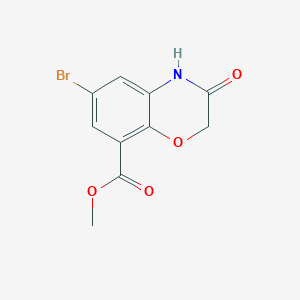
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
